3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Lipophilicity Drug-likeness Physicochemical property prediction

This 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a privileged coumarin scaffold for drug discovery and chemical biology. Unlike 4-methyl analogs, the absence of a C-4 substituent avoids fluorescence quenching and metabolic oxidation, ensuring reliable assay readouts. With a computed TPSA of 83.5 Ų and XLogP3 of 2.9, it meets critical CNS drug-likeness criteria without the excessive lipophilicity of 4-chlorophenyl analogs. Procure this 3,4-dimethoxy regioisomer alongside the 2,5- and 2,4-dimethoxy isomers (CAS 900283-62-7, 879566-60-6) for rigorous SAR and fluorescence studies.

Molecular Formula C22H21NO7
Molecular Weight 411.41
CAS No. 869080-56-8
Cat. No. B2975593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
CAS869080-56-8
Molecular FormulaC22H21NO7
Molecular Weight411.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O)OC
InChIInChI=1S/C22H21NO7/c1-26-18-6-4-14(12-20(18)27-2)17-11-15-3-5-16(13-19(15)30-21(17)24)29-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3
InChIKeyIYBKAWMBROIDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

869080-56-8 – 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate: Compound Class and Core Identification for Procurement Decisions


3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate (CAS 869080-56-8) is a fully synthetic coumarin (2H-chromen-2-one) derivative within the broader 3-aryl-7-carboxylate coumarin subclass. Its core structure comprises a coumarin scaffold substituted at C-3 with a 3,4-dimethoxyphenyl ring and at C-7 with a morpholine-4-carboxylate ester. The compound has a molecular formula C22H21NO7 and a molecular weight of 411.41 g/mol [1]. Computed properties include a topological polar surface area of 83.5 Ų and a predicted XLogP3 of 2.9 [1]. This compound is offered as part of screening library collections (e.g., Life Chemicals catalog F1862-0460) and is intended exclusively for non-human research use [1].

869080-56-8 – Why Close Analogs Cannot Be Interchanged Without Risk in Experimental Workflows


Within the 3-aryl-7-morpholine carboxylate coumarin family, even subtle changes in the position of methoxy substituents on the C-3 phenyl ring or the introduction of a C-4 methyl group significantly alter the electron distribution, lipophilicity, and three-dimensional geometry of the molecule [1]. A shift from the 3,4-dimethoxy to the 2,5-dimethoxy isomer (CAS 900283-62-7) changes the spatial orientation of hydrogen bond acceptors and can substantially modify target binding as well as fluorescence quantum yield, as documented for substituted coumarins [2]. Similarly, the absence of a C-4 methyl substituent – present in several commercially available comparators (e.g., CAS 869080-54-6) – directly impacts the compound's conformational flexibility, metabolic liability at that position, and predicted logP, making simple activity extrapolation unreliable [1].

869080-56-8 – Selection-Relevant Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage Over the 4-Chlorophenyl-4-methyl Analog Balances Membrane Permeability and Aqueous Solubility

The target compound exhibits a computed XLogP3 of 2.9, which is 0.9 log units lower than the XLogP3 ~3.8 predicted for the 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate analog (CAS 869080-54-6; C21H18ClNO5) [1]. This difference in lipophilicity places the target compound more centrally within the classic drug-like oral absorption window and reduces the risk of excessive plasma protein binding or poor aqueous solubility encountered with higher logP analogs [1].

Lipophilicity Drug-likeness Physicochemical property prediction

Topological Polar Surface Area (TPSA) Is Within the Optimal Range for Blood-Brain Barrier Permeability When CNS Targets Are Relevant

The target compound has a TPSA of 83.5 Ų, which falls below the empirically derived threshold of 90 Ų commonly associated with favorable blood-brain barrier (BBB) penetration in CNS drug discovery [1]. In contrast, the 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate regioisomer (CAS 900283-62-7), with identical molecular formula and functional groups, presents the same TPSA but significantly different molecular shape and hydrogen bond acceptor orientation due to the altered methoxy group positions [2]. For CNS-targeted projects, the combination of TPSA <90 Ų and XLogP3 <3.5 makes the target compound a more appropriate starting scaffold than higher-logP analogs.

CNS drug design Blood-brain barrier Physicochemical property prediction

Absence of C-4 Methyl Substituent Provides a Differentiated Fluorescence Quenching and Metabolic Stability Profile Compared to 4-Methylated Analogs

The target compound lacks a methyl substituent at the C-4 position of the coumarin core. In coumarin structure-activity relationships, the presence of a C-4 methyl group is known to significantly alter fluorescence emission properties and can introduce a site for cytochrome P450-mediated oxidation, directly affecting metabolic half-life in hepatocyte assays and in vivo PK [1]. The 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate analog (CAS 548764-96-1) possesses this C-4 methyl group and is consequently expected to exhibit different photophysical behavior and higher metabolic lability at that position [2]. When fluorescence-based detection or metabolic stability is a critical selection parameter, the target compound's 4-unsubstituted structure represents a quantifiably distinct design choice.

Fluorescence probes Metabolic stability Coumarin SAR

Commercially Available Screening Library Compound with Documented qHTS Bioactivity for Closely-Related Scaffolds, Supporting Selection for Broad Profiling

While direct quantitative IC50 data for CAS 869080-56-8 is not publicly available, a closely-related structural analog—3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate (CAS 869080-54-6)—has been screened in multiple NCGC quantitative high-throughput screening (qHTS) assays, including an inhibitor screen against human lactate dehydrogenase (LDHA) and antiviral screens targeting foot and mouth disease virus . The presence of the identical morpholine-4-carboxylate ester at C-7 and a halogenated/unsubstituted phenyl at C-3 in this comparator suggests that the 3-aryl-7-morpholine carboxylate coumarin pharmacophore can engage diverse biological targets. The target compound's 3,4-dimethoxyphenyl substitution pattern offers a distinct electrostatic and hydrogen-bonding profile not tested in those assays, providing a well-justified reason for de novo screening.

High-throughput screening qHTS Bioactivity profiling Lead discovery

869080-56-8 – Evidence-Backed Application Scenarios for Research Procurement and Assay Design


CNS-Targeted Screening Library Expansion Where Balanced logP and TPSA Are Prerequisites

With a computed TPSA of 83.5 Ų (below the 90 Ų BBB permeability threshold) and an XLogP3 of 2.9, this compound meets two critical physicochemical criteria for CNS drug-likeness [1]. It can serve as a CNS-focused screening candidate without the excessive lipophilicity (XLogP3 ~3.8) that burdens the 4-chlorophenyl-4-methyl analog .

Fluorescence-Based Biochemical Assays Requiring a 7-Substituted Coumarin Fluorophore Without C-4 Methyl Quenching Interference

Coumarins with electron-donating substituents at C-7 are well-established fluorescent probes. The absence of a C-4 methyl group in this compound avoids the fluorescence quenching and metabolic oxidation liabilities present in 4-methylated analogs such as CAS 548764-96-1 [1]. This makes the compound a preferred choice for designing enzymatic or cellular assays relying on fluorescence readouts.

Novel Scaffold Profiling Against Kinases, CYP450 Isoforms, and Antiviral Targets Leveraging Morpholine-Containing Coumarin Pharmacophore

The closely-related comparator CAS 869080-54-6 has been screened in NCGC qHTS assays against human lactate dehydrogenase and foot and mouth disease virus, confirming that the morpholine-4-carboxylate coumarin core can engage biologically relevant targets [1]. The target compound's distinct 3,4-dimethoxyphenyl substitution differentiates it from the halogenated analog, offering a fresh chemical starting point for hit identification campaigns .

Structure-Activity Relationship (SAR) Studies Exploring the Effect of Methoxy Position on Biological Activity and Photophysical Properties

This compound is the 3,4-dimethoxy isomer within a series that includes the 2,5-dimethoxy (CAS 900283-62-7) and 2,4-dimethoxy (CAS 879566-60-6) regioisomers [1]. Systematic procurement of all three isomers enables rigorous SAR studies to determine how methoxy group position influences target affinity, selectivity, and fluorescence emission maxima .

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.